

INF 195: A Novel NLRP3 Inflammasome Inhibitor for Cardioprotection

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An In-depth Technical Overview of its Discovery, Mechanism, and Preclinical Evaluation

Abstract

INF 195 is a recently identified, potent, and selective non-covalent inhibitor of the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome. It functions as an ethyl ester prodrug, which is metabolized in vivo to its active form, INF150. Preclinical studies have demonstrated its efficacy in mitigating myocardial ischemia-reperfusion injury by inhibiting NLRP3-driven pyroptosis and the release of the pro-inflammatory cytokine interleukin-1 β (IL-1 β). This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and preclinical data available for **INF 195**.

Discovery and Development History

INF 195 was discovered as part of a research program focused on identifying novel chemical scaffolds for NLRP3 inhibition. Researchers synthesized a series of novel compounds and, through in vitro screening, identified **INF 195** as a lead candidate with optimal NLRP3 inhibitory activity.[1] The development strategy focused on creating a prodrug that could effectively penetrate cells, such as cardiomyocytes, where it is then converted to its active metabolite, INF150.[2]

Note: A detailed, step-by-step history of the initial lead discovery, the full scope of the structure-activity relationship (SAR) studies, and the complete preclinical development pathway, including comprehensive Absorption, Distribution, Metabolism, and Excretion (ADME) and

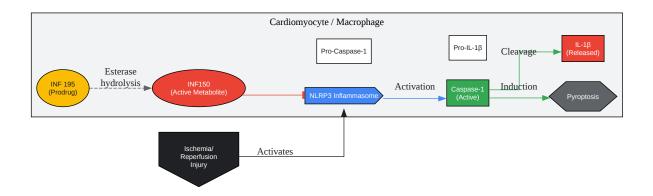


toxicology data, are not publicly available in the reviewed literature. No information regarding clinical trials for **INF 195** has been found.

Mechanism of Action

INF 195 exerts its therapeutic effects by targeting the NLRP3 inflammasome, a key component of the innate immune system. The activation of the NLRP3 inflammasome is a critical event in the inflammatory response associated with myocardial ischemia-reperfusion injury.

The proposed signaling pathway is as follows:



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Figure 1: Proposed mechanism of action for INF 195.

As depicted in Figure 1, **INF 195**, a prodrug, enters the cell and is hydrolyzed by esterases to its active metabolite, INF150. INF150 then inhibits the assembly and activation of the NLRP3 inflammasome, which is triggered by danger signals associated with ischemia-reperfusion injury. This inhibition prevents the conversion of pro-caspase-1 to active caspase-1. Consequently, the cleavage of pro-IL-1 β into its mature, secreted form is blocked, and the inflammatory cell death pathway known as pyroptosis is inhibited.



Preclinical Data

The preclinical evaluation of **INF 195** has primarily focused on its efficacy in a model of myocardial ischemia-reperfusion injury.

In Vitro Efficacy

INF 195 has been shown to inhibit NLRP3-driven macrophage pyroptosis and IL-1 β release with an EC50 of 0.15 μ M.[3][4][5]

Ex Vivo Efficacy

In an isolated mouse heart model of ischemia-reperfusion injury, pretreatment with **INF 195** demonstrated a dose-dependent cardioprotective effect.

Treatment Group	Concentration (μM)	Infarct Size (% of Risk Area)	Reduction in IL-1β Levels	Reference
Control (Ischemia- Reperfusion)	-	64.8 ± 1.9	-	[3]
INF 195	5	38.1 ± 1.3	Significant	[3]
INF 195	10	Significant Reduction	Significant	[6]
INF 195	20	No significant reduction	Not reported	[6]

Table 1: Ex Vivo Efficacy of **INF 195** in a Mouse Model of Myocardial Ischemia-Reperfusion Injury

The data indicate that lower concentrations of **INF 195** are effective in reducing infarct size, while the highest tested concentration (20 μ M) did not show a significant protective effect.[6]

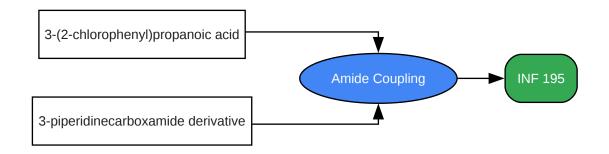
Experimental Protocols



The following are summaries of the key experimental protocols used in the preclinical evaluation of **INF 195**.

Synthesis of INF 195

While a detailed, step-by-step synthesis protocol is not publicly available, the synthesis of **INF 195** involves the reaction of 3-(2-chlorophenyl)propanoic acid with a 3-piperidinecarboxamide derivative.[6]



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Figure 2: Simplified workflow for the synthesis of INF 195.

In Vitro Pyroptosis and IL-1β Release Assay

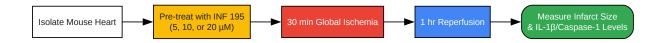
- Cell Line: Human macrophages.
- Method: Cells are treated with varying concentrations of INF 195 (e.g., 0.1-100 μM) for a specified period (e.g., 72 hours).
- Induction of Pyroptosis: NLRP3-driven pyroptosis and IL-1β release are induced.
- Endpoint: The extent of pyroptosis and the concentration of released IL-1β are quantified.
- Reference:[3]

Ex Vivo Myocardial Ischemia-Reperfusion Model

- Model: Isolated mouse hearts.
- · Protocol:



- Hearts are subjected to a period of global ischemia (e.g., 30 minutes).
- This is followed by a period of reperfusion (e.g., 1 hour).
- Different groups are pre-treated with varying concentrations of INF 195 (e.g., 5, 10, or 20 µM) before ischemia.
- Endpoints:
 - Infarct size is measured.
 - \circ Concentrations of caspase-1 and IL-1 β in cardiac tissue homogenates are determined by ELISA.
- Reference:[6]



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Figure 3: Experimental workflow for the ex vivo model.

Conclusion

INF 195 is a promising novel NLRP3 inflammasome inhibitor with demonstrated cardioprotective effects in preclinical models of myocardial ischemia-reperfusion injury. Its mechanism of action, involving the inhibition of pyroptosis and IL-1β release, targets a key inflammatory pathway in this pathology. While the initial findings are encouraging, a more comprehensive understanding of its discovery, preclinical development, and safety profile is necessary to fully assess its therapeutic potential. Further research, including detailed pharmacokinetic and toxicology studies, as well as eventual clinical trials, will be crucial in determining the future of **INF 195** as a treatment for cardiovascular diseases.

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